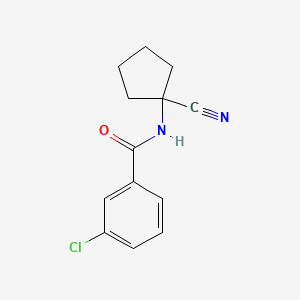

3-chloro-N-(1-cyanocyclopentyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(1-cyanocyclopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVTWCYULQYNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro N 1 Cyanocyclopentyl Benzamide

Retrosynthetic Analysis and Key Disconnection Strategies for 3-chloro-N-(1-cyanocyclopentyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection strategy involves the cleavage of the amide bond, which is a common and reliable transformation.

Identification of Precursor Synthons

The primary disconnection of the amide bond in this compound leads to two key synthons: a 3-chlorobenzoyl cation equivalent and a 1-amino-1-cyanocyclopentane anion equivalent. The corresponding synthetic equivalents for these synthons are 3-chlorobenzoic acid or its more reactive derivative, 3-chlorobenzoyl chloride, and 1-amino-1-cyanocyclopentane.

A further retrosynthetic step on 1-amino-1-cyanocyclopentane suggests its formation via a Strecker synthesis. wikipedia.org This disconnection breaks the C-CN and C-N bonds, leading back to cyclopentanone (B42830), an ammonium (B1175870) source (like ammonia (B1221849) or ammonium chloride), and a cyanide source (like hydrogen cyanide or sodium cyanide). organic-chemistry.orgmasterorganicchemistry.comnrochemistry.com

This two-step retrosynthetic analysis provides a clear and efficient pathway using readily available starting materials.

| Target Molecule | Key Disconnection | Precursor Synthons | Synthetic Equivalents |

| This compound | Amide Bond | 3-chlorobenzoyl cation and 1-amino-1-cyanocyclopentane anion | 3-chlorobenzoyl chloride and 1-amino-1-cyanocyclopentane |

| 1-amino-1-cyanocyclopentane | Strecker Reaction | Cyclopentanone, Ammonia, and Cyanide | Cyclopentanone, Ammonium Chloride, and Sodium Cyanide |

Analysis of Potential Stereochemical Challenges in Cyclopentyl Ring Formation

The formation of the 1-cyanocyclopentyl moiety in the target molecule does not present stereochemical challenges at the C1 position. The carbon atom bonded to both the cyano group and the amide nitrogen is a quaternary carbon. However, it is not a stereocenter because two of its substituents are part of the same cyclopentyl ring, meaning it is not bonded to four different groups. Therefore, the synthesis of 1-amino-1-cyanocyclopentane from the achiral precursor cyclopentanone does not generate enantiomers or diastereomers related to this specific carbon. researchgate.netuq.edu.au Stereochemical considerations would only become relevant if the cyclopentyl ring were to be substituted at other positions, which is outside the scope of the named compound.

Forward Synthesis Approaches to this compound

The forward synthesis logically follows the pathways identified in the retrosynthetic analysis. It involves the preparation of the key intermediates followed by their coupling to form the final product.

Amide Bond Formation Strategies for N-(1-cyanocyclopentyl)benzamide Scaffolds

The crucial step in the synthesis is the formation of the amide bond between the 3-chlorobenzoyl moiety and the 1-amino-1-cyanocyclopentane moiety. Two primary strategies are commonly employed for this type of transformation. hepatochem.com

Method 1: Acyl Chloride Route

This is a direct and often high-yielding method. It involves the reaction of 1-amino-1-cyanocyclopentane with 3-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction: 3-chlorobenzoyl chloride + 1-amino-1-cyanocyclopentane → this compound + HCl

Typical Conditions: An inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature.

Method 2: Carboxylic Acid Coupling Route

This method involves the direct coupling of 3-chlorobenzoic acid with 1-amino-1-cyanocyclopentane using a coupling reagent. hepatochem.com This approach avoids the need to prepare the acyl chloride separately. A variety of coupling reagents can be used, with common examples including dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

| Coupling Reagent | Additive (Optional) | Typical Solvent | Byproduct |

| DCC | HOBt / DMAP | DCM, DMF | Dicyclohexylurea (DCU) - insoluble |

| EDC | HOBt / DMAP | DCM, DMF | Water-soluble urea (B33335) derivative |

Introduction of the 3-Chloro Substituent

The 3-chloro substituent is incorporated by using a starting material that already contains the chlorine atom in the desired position. The synthesis begins with 3-chlorobenzoic acid, which is commercially available.

For the acyl chloride route, 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride. This is a standard transformation, most commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.comchemicalbook.comorgsyn.org

Reaction: 3-chlorobenzoic acid + SOCl₂ → 3-chlorobenzoyl chloride + SO₂ + HCl

Typical Conditions: The reaction is often performed neat or in an inert solvent, with heating to drive the reaction to completion. The volatile byproducts (SO₂ and HCl) are easily removed.

Cyanation Reactions for 1-Cyanocyclopentyl Moiety

The 1-amino-1-cyanocyclopentane intermediate is synthesized via the Strecker synthesis, a classic three-component reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnrochemistry.commdpi.comnih.govvaia.commasterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of a ketone, in this case, cyclopentanone, with an ammonium salt and a cyanide salt.

The mechanism proceeds through the in situ formation of an imine from cyclopentanone and ammonia, which is then attacked by the cyanide ion. wikipedia.orgmasterorganicchemistry.com

Reactants: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN)

Reaction: Cyclopentanone + NH₄Cl + NaCN → 1-amino-1-cyanocyclopentane + NaCl + H₂O

Typical Conditions: The reaction is typically carried out in an aqueous or aqueous-alcoholic medium. The pH is a critical parameter to ensure the presence of both free ammonia and sufficient HCN (formed in situ) for the reaction to proceed efficiently.

This one-pot synthesis provides a straightforward and efficient route to the required α-aminonitrile intermediate.

Optimization of Reaction Conditions and Yields

The synthesis of this compound via amide bond formation is subject to optimization of several key parameters to maximize yield and purity while minimizing reaction time and side products. The reaction typically involves activating the carboxylic acid (3-chlorobenzoic acid) or using a coupling agent to facilitate the reaction with the amine (1-amino-1-cyanocyclopentane).

Key parameters for optimization include the choice of solvent, temperature, coupling agent, and base. Aprotic solvents are generally preferred for amide coupling reactions. The choice of base is critical to neutralize any acidic byproducts without causing unwanted side reactions.

Hypothetical Optimization Study:

A typical optimization study would explore various conditions systematically. For instance, a Design of Experiments (DoE) approach could be employed to efficiently map the reaction space. The following interactive table illustrates a hypothetical screening of conditions for the coupling of 3-chlorobenzoic acid and 1-amino-1-cyanocyclopentane.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HBTU | DIPEA | DMF | 25 | 12 | 85 |

| 2 | EDCI/HOBt | NMM | CH₂Cl₂ | 25 | 16 | 82 |

| 3 | T3P | Pyridine | EtOAc | 50 | 8 | 90 |

| 4 | SOCl₂ | - | Toluene | 80 | 4 | 75 |

| 5 | Boronic Acid Cat. | - | Toluene (reflux) | 110 | 24 | 92 |

HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, T3P: Propylphosphonic Anhydride, SOCl₂: Thionyl chloride, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine.

Screening of solvents is crucial, with aprotic polar solvents often providing the best results. researchgate.net Further optimization would involve fine-tuning the stoichiometry of the reagents. For instance, using a slight excess of the amine or coupling agent can drive the reaction to completion, but may complicate purification. The optimal conditions from this hypothetical study would likely involve a modern coupling agent like T3P or a catalytic method to achieve high yields efficiently. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. acs.orgresearchgate.net The core tenets focus on waste prevention, atom economy, use of safer solvents, energy efficiency, and employing catalysis over stoichiometric reagents. acs.org

Solvent Selection and Reduction of Waste Streams

The choice of solvent is a critical aspect of green synthesis. Traditional amide syntheses often use dipolar aprotic solvents which can be toxic and difficult to recycle. ucl.ac.uk Green alternatives include shifting to solvents derived from renewable feedstocks or those with better environmental, health, and safety profiles, such as cyclopentyl methyl ether (CPME). nih.gov In some cases, reactions can be designed to run in water, which is the most environmentally friendly solvent. chemmethod.com

Waste reduction is primarily achieved by moving from classical methods that use stoichiometric activating agents (like thionyl chloride) or coupling agents (like carbodiimides) to catalytic methods. sigmaaldrich.comwalisongo.ac.id These older methods generate significant amounts of waste, including byproducts from the reagent itself and salts produced during workup, leading to a high E-Factor (environmental factor). chemmethod.com Catalytic direct amidation, where carboxylic acids and amines are coupled directly with the removal of only water, represents an ideal, waste-free approach. rsc.org

Atom Economy and Step Efficiency Analysis

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. acs.org Traditional amide synthesis methods often suffer from poor atom economy. researchgate.netnih.gov

Acid Chloride Method:

C₇H₅ClO₂ (3-chlorobenzoic acid) + SOCl₂ → C₇H₄Cl₂O (3-chlorobenzoyl chloride) + SO₂ + HCl

C₇H₄Cl₂O + 2 C₆H₉N₂ (1-amino-1-cyanocyclopentane) → C₁₃H₁₃ClN₂O (product) + C₆H₁₀N₂·HCl (amine salt) In this two-step process, the atoms from SOCl₂ and the second equivalent of the amine are entirely wasted, resulting in low atom economy.

Direct Catalytic Amidation:

C₇H₅ClO₂ + C₆H₉N₂ --(Catalyst)--> C₁₃H₁₃ClN₂O + H₂O This single-step reaction has a much higher theoretical atom economy, as the only byproduct is water.

Exploration of Catalyst Systems for Enhanced Sustainability

Significant research has been devoted to developing catalytic systems for direct amide bond formation to replace inefficient stoichiometric reagents. researchgate.netresearchgate.net These catalysts offer a greener pathway by lowering the activation energy for the condensation reaction between a carboxylic acid and an amine.

Promising Catalyst Systems:

Boron-Based Catalysts: Boronic acids and boric acid are effective catalysts for the dehydrative amidation of carboxylic acids and amines. ucl.ac.uksigmaaldrich.com They are relatively inexpensive, low in toxicity, and can often be used under milder conditions. walisongo.ac.id

Transition Metal Catalysts:

Ruthenium: Pincer-type ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.comresearchgate.net

Iron: Iron-based catalysts, such as those using iron-substituted polyoxometalates, are attractive due to iron's abundance, low cost, and low toxicity. researchgate.netrsc.org They provide an economical and atom-efficient route to amides. rsc.org

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amidation in organic solvents under mild conditions. nih.gov This biocatalytic approach offers high selectivity and avoids harsh reagents and byproducts. rsc.org

Stereochemical Control and Enantioselective Synthesis (If Applicable to Chiral Centers in Analogues)

The target molecule, this compound, is achiral as the C1 position of the cyclopentane (B165970) ring is not a stereocenter. However, for analogues of this compound where the cyclopentane ring is further substituted, stereochemical control becomes a critical synthetic challenge. The development of methods for the enantioselective or diastereoselective synthesis of substituted cyclopentanes is a significant area of research. nih.govnih.gov

Strategies for Diastereoselective Cyclopentane Formation

Constructing highly substituted cyclopentane rings with specific stereochemistry is crucial for creating analogues that may have applications in medicinal chemistry or materials science. Several powerful strategies exist for achieving high diastereoselectivity.

[3+2] Cycloadditions: This is a convergent and efficient method for constructing five-membered rings. Palladium-catalyzed asymmetric formal [3+2] cycloadditions of vinyl cyclopropanes with various partners can generate substituted cyclopentanes with multiple stereocenters in a single step. nih.govorganic-chemistry.org

Domino and Cascade Reactions: Rhodium-carbene initiated domino sequences can assemble complex cyclopentanes from simpler starting materials, creating multiple new bonds and stereocenters with very high levels of stereoselectivity in a single operation. nih.gov

Michael Addition-Based Cyclizations: An efficient route to highly substituted cyclopentanones involves an aza-Michael reaction of an aniline (B41778) nucleophile with a cyclopentenone. ucd.ie The stereoselectivity of this process can be controlled, for example, through hydrogen bonding interactions that direct the approach of the nucleophile. ucd.ie

Reductive Cyclizations: Cobalt-catalyzed reductive coupling of activated alkenes with alkynes can produce substituted cyclopentane rings with high regio- and stereoselectivity. organic-chemistry.org

Enzymatic Reductions: For cyclopentanone intermediates, carbonyl reductases can be used for the highly stereoselective reduction of ketones to produce specific diastereomers of cyclopentane-1,3-diols, thereby setting key stereocenters. acs.org

These advanced methodologies provide a toolbox for the synthesis of complex, stereochemically defined cyclopentane-containing molecules, which could be applied to the synthesis of chiral analogues of this compound.

Enantioselective Approaches for this compound Analogues

While this compound itself is achiral, the introduction of substituents on the cyclopentyl ring can create stereocenters, leading to chiral analogues. The development of enantioselective synthetic methods for such analogues is of significant interest. Asymmetric synthesis of α-aminonitriles is a key strategy to obtain enantioenriched products.

Two primary methods are employed for the asymmetric Strecker reaction to produce enantiomerically enriched α-aminonitriles. mdpi.com The first approach utilizes a chiral auxiliary, where a chiral amine is reacted with the ketone and cyanide source. The diastereomeric α-aminonitriles formed can then be separated, followed by the removal of the chiral auxiliary.

The second, and more contemporary, approach involves the use of a chiral catalyst for the cyanation of an achiral imine, which is formed in situ from the ketone and an amine. mdpi.com A variety of organocatalysts have been successfully employed to facilitate the enantioselective addition of a cyanide source to imines. mdpi.com

| Enantioselective Strategy | Description | Key Feature |

| Chiral Auxiliary | A chiral amine is used as a reactant to induce diastereoselectivity. | Formation of separable diastereomers. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to control the stereochemical outcome of the cyanide addition to an achiral imine. | High atom economy and catalytic turnover. |

Chirality Transfer and Asymmetric Induction Methodologies

Chirality transfer and asymmetric induction are sophisticated strategies in enantioselective synthesis. In the context of this compound analogues, these methodologies would be pivotal in controlling the stereochemistry of the final molecule.

Asymmetric induction can be achieved by employing a chiral reagent or catalyst that influences the formation of a new stereocenter. For instance, in the synthesis of a chiral analogue of 1-amino-1-cyanocyclopentane, a chiral catalyst can create a facial bias on the intermediate imine, leading to the preferential attack of the cyanide nucleophile from one side.

Chirality transfer, on the other hand, involves the conversion of a pre-existing stereocenter into a new one within the same molecule, often with a high degree of stereochemical fidelity. While less directly applicable to the synthesis of the parent compound, this methodology could be relevant in the synthesis of more complex analogues where a chiral starting material is used.

The development of asymmetric variants of the Strecker reaction is a testament to the progress in this field. google.com These methods often rely on the in-situ formation of an imine, which is then subjected to enantioselective cyanation using a chiral catalyst. The catalyst, being chiral, creates a chiral environment around the imine, directing the incoming cyanide ion to one of the two enantiotopic faces of the imine, thus leading to an excess of one enantiomer of the α-aminonitrile product.

Computational and Theoretical Investigations of 3 Chloro N 1 Cyanocyclopentyl Benzamide

Molecular Docking and Ligand-Receptor Interaction Prediction for 3-chloro-N-(1-cyanocyclopentyl)benzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in predicting the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein.

The reliability of molecular docking studies hinges on the choice of an appropriate docking algorithm and a validated scoring function. Docking algorithms generate a variety of possible binding poses of the ligand in the active site of the receptor. scispace.com Common algorithms include those based on genetic algorithms, Monte Carlo simulations, or fragment-based approaches.

A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating more favorable interactions. scispace.com To validate the chosen protocol, a common practice is to perform redocking experiments. This involves docking the native co-crystallized ligand back into the active site of the protein. A successful validation is generally marked by the algorithm's ability to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). The selection of a suitable force field, such as MMFF94, is also crucial for generating accurate 3D structures and optimizing ligand geometry. mdpi.com

Post-docking analysis focuses on the most favorable binding poses to understand the nature of the ligand-receptor interactions. This involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the benzamide (B126) group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The chlorine atom can participate in halogen bonding, while the cyclopentyl and phenyl rings can engage in hydrophobic interactions with nonpolar residues in the active site. The cyano group can also act as a hydrogen bond acceptor.

Visualizing the interaction network helps in understanding the specificity and strength of the binding. A hypothetical interaction table for this compound with a generic protein active site is presented below.

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Amide C=O, Cyano N | Asn, Gln, His, Ser, Tyr |

| Hydrophobic Interaction | Phenyl Ring, Cyclopentyl Ring | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bond | Chloro Group | Electron-rich atoms (e.g., backbone carbonyls) |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations provide detailed information about the electronic properties and conformational flexibility of a molecule. These methods are essential for understanding a molecule's intrinsic reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgtheswissbay.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group and the cyano group, which are electron-withdrawing.

A table summarizing key quantum chemical descriptors that could be calculated for this compound is provided below.

| Quantum Chemical Descriptor | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions. |

Charge Distribution and Electrostatic Potential Mapping

The analysis of charge distribution and electrostatic potential (ESP) is fundamental in computational chemistry for understanding a molecule's reactivity, intermolecular interactions, and physical properties. These investigations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

An ESP map provides a visual representation of the charge landscape on the molecule's electron density surface. avogadro.cclibretexts.org It uses a color spectrum to indicate different regions of electrostatic potential, where red typically signifies electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green represents neutral regions. youtube.com For this compound, an ESP map would likely reveal:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These regions are susceptible to electrophilic attack and are key sites for forming hydrogen bonds as acceptors.

Positive Potential: Located around the hydrogen atom of the amide (N-H) group, making it a primary hydrogen bond donor site.

Aromatic Ring: The chlorobenzene (B131634) ring would exhibit a complex potential distribution. The chlorine atom, being electronegative, would draw electron density, influencing the ring's electrostatic character and its potential for π-π stacking or other non-covalent interactions.

In addition to the visual map, these calculations yield quantitative data, such as partial atomic charges (e.g., Mulliken charges), which assign a numerical value of charge to each atom in the molecule. acadpubl.eu This data is crucial for parameterizing molecular mechanics force fields used in more extensive simulations.

| Atom/Group | Predicted Partial Charge (a.u.) - Illustrative | Rationale |

|---|---|---|

| Carbonyl Oxygen (O) | -0.55 | High electronegativity, creating a strong dipole with the carbonyl carbon. |

| Amide Hydrogen (H) | +0.35 | Attached to a nitrogen atom, making it electron-deficient and acidic. |

| Cyano Nitrogen (N) | -0.40 | Electronegative atom with a lone pair of electrons. |

| Chlorine (Cl) | -0.15 | Electronegative, withdraws electron density from the aromatic ring. |

| Aromatic Ring Carbons | Variable | Charge distribution is influenced by the inductive effect of the chlorine atom and the resonance effect of the benzamide group. |

Spectroscopic Property Prediction from First Principles

First principles, or ab initio, quantum chemical methods allow for the theoretical prediction of various spectroscopic properties without prior experimental data. nih.gov DFT calculations are commonly used to predict vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra for molecules like this compound. acadpubl.eu

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. acadpubl.eu These theoretical frequencies correspond to the vibrational modes of the molecule, such as bond stretches and bends, which are observed in IR and Raman spectroscopy. For this compound, key predicted vibrational frequencies would include:

N-H stretch: Typically in the 3300-3500 cm⁻¹ region.

C=O stretch: A strong absorption, usually around 1650-1680 cm⁻¹.

C≡N stretch: Expected in the 2220-2260 cm⁻¹ range.

Aromatic C-H and C=C stretches: Appearing in their characteristic regions.

Similarly, NMR chemical shifts and coupling constants can be calculated. These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the theoretical spectrum with the experimental one. mdpi.com Discrepancies can often be explained by environmental factors in the experiment (like solvent effects) that can also be modeled computationally.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Hypothetical Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3350 | 3365 | Amide N-H stretch |

| ν(C≡N) | ~2240 | 2252 | Cyano group stretch |

| ν(C=O) | ~1660 | 1675 | Amide I band (Carbonyl stretch) |

| δ(N-H) | ~1550 | 1560 | Amide II band (N-H bend) |

| ν(C-Cl) | ~750 | 755 | Aromatic C-Cl stretch |

Pharmacophore Modeling and Virtual Screening Applications for this compound Analogues

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. pharmacophorejournal.com This model can then be used as a 3D query to screen large chemical libraries for new, potentially active compounds.

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. researchgate.net The process involves superimposing these active compounds and abstracting the common chemical features that are essential for their biological activity.

For analogues of this compound, a ligand-based model would identify key pharmacophoric features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H group).

A hydrophobic feature (the cyclopentyl ring).

An aromatic ring feature (the chlorophenyl group).

The spatial arrangement of these features constitutes the pharmacophore hypothesis, which represents the key interaction points for binding to the target.

Structure-Based Pharmacophore Generation

When the 3D structure of the target protein is available, a structure-based pharmacophore model can be generated. frontiersin.org This approach analyzes the specific interactions between a known ligand and the amino acid residues in the target's binding site. For instance, if a crystal structure of a target protein in complex with a benzamide inhibitor exists, the model would be built from the observed interactions, such as hydrogen bonds to specific residues, hydrophobic contacts, and aromatic stacking. This method provides a more precise and target-specific model for screening.

Application in Large-Scale Chemical Library Screening

Once a robust pharmacophore model is developed and validated, it is used as a filter to rapidly screen vast chemical databases containing millions of compounds (e.g., ZINC, Chemspace, or MolPort). frontiersin.org The screening software searches for molecules that can match the pharmacophoric features in a low-energy conformation. This process significantly narrows down the number of compounds for experimental testing, saving considerable time and resources. The resulting "hits" are molecules that possess the desired structural features and are therefore more likely to be active against the target of interest. researchgate.nettandfonline.com

| Parameter | Illustrative Value | Description |

|---|---|---|

| Database Screened | ZINC Natural Products | The chemical library used for the virtual screening. |

| Number of Compounds Screened | 1,500,000 | Total number of molecules in the database. |

| Pharmacophore Hits | 1,250 | Number of compounds that matched the 3D pharmacophore query. |

| Hit Rate (%) | 0.083% | The percentage of screened compounds that were identified as hits. |

| Enrichment Factor | 85 | A measure of how much the screening process enriched the concentration of active-like compounds compared to a random selection. |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. youtube.com For a compound like this compound, MD simulations can provide profound insights into its behavior when interacting with a biological target, such as a protein, in a simulated physiological environment. rsc.orgnih.gov

The simulation begins by placing the compound, often in a docked pose obtained from molecular docking, into the binding site of the target protein. This entire system is then solvated in a box of explicit water molecules and ions to mimic cellular conditions. sisgeenco.com.br The simulation software then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

MD simulations can be used to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the compound remains stably bound in the active site or if it drifts away. sisgeenco.com.br

Identify Key Interactions: The simulation trajectory allows for a detailed analysis of the dynamic interactions, such as hydrogen bonds, hydrophobic contacts, and water-bridged interactions, between the ligand and the protein over time. nih.gov

Observe Conformational Changes: MD can reveal how the ligand and protein adapt their shapes to achieve an optimal fit, a concept known as "induced fit."

Calculate Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of the ligand's binding affinity for the target.

These simulations provide a dynamic picture that complements the static view from methods like docking, offering a more realistic understanding of the molecular recognition process. tandfonline.comrsc.org

| MD Simulation Output | Illustrative Result | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 ± 0.3 Å | Low and stable RMSD suggests the ligand remains in a consistent pose within the binding site. |

| Protein Cα RMSD (Å) | 2.1 ± 0.4 Å | Indicates the overall protein structure is stable during the simulation. |

| Average H-Bonds (Ligand-Protein) | 2.5 | Quantifies the average number of stable hydrogen bonds maintaining the interaction. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding interaction between the ligand and the protein. |

Simulation Setup and Force Field Selection

The foundation of any meaningful molecular simulation lies in the meticulous setup of the computational experiment and the appropriate choice of a force field. For this compound, molecular dynamics (MD) simulations are typically initiated using a well-defined system. This involves solvating the molecule in a periodic box of water molecules, often using a model like TIP3P or SPC/E, to mimic physiological conditions. Ions are added to neutralize the system and to approximate a physiological salt concentration.

The selection of a force field is a critical step that dictates the accuracy of the simulation. Force fields are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, general-purpose force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly employed. The choice is often guided by the specific research question and the computational resources available. The parameters for the ligand are typically generated using quantum mechanical calculations to ensure an accurate representation of its electronic structure.

| Parameter | Typical Value/Choice |

| Force Field | GAFF, CGenFF |

| Water Model | TIP3P, SPC/E |

| Box Type | Cubic, Rectangular |

| Solvation | Explicit Water |

| Ion Concentration | 0.15 M NaCl |

Conformational Stability and Dynamics in Solution

Once the simulation is set up, the conformational landscape of this compound in solution can be explored. The molecule's flexibility, primarily around its rotatable bonds, allows it to adopt various conformations. The amide bond, the bond connecting the benzamide ring to the amide nitrogen, and the bond linking the nitrogen to the cyclopentyl ring are of particular interest.

Ligand-Protein Binding Dynamics and Residence Time Predictions

Understanding how a ligand interacts with its protein target is a cornerstone of drug design. Molecular docking is often the first step to predict the binding pose of this compound within a protein's active site. However, docking is a static picture. To understand the dynamics of the binding process and the stability of the ligand-protein complex, MD simulations are essential.

These simulations can reveal the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. physchemres.org The dynamic nature of these interactions can be monitored over the course of the simulation, providing insights into the plasticity of the binding pocket and the adaptability of the ligand. physchemres.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro N 1 Cyanocyclopentyl Benzamide Analogues

Rational Design Principles for Analogue Synthesis Based on 3-chloro-N-(1-cyanocyclopentyl)benzamide Scaffold

The rational design of analogues of this compound would be guided by a systematic exploration of its chemical space to understand how modifications to its distinct structural components affect its biological activity and physicochemical properties.

Strategic Modifications at the Benzamide (B126) Core

Key modifications could include:

Positional Isomers of Chlorine: Moving the chlorine atom to the 2- (ortho) or 4- (para) position would help determine the optimal substitution pattern for activity.

Halogen Substitution: Replacing the chlorine with other halogens (e.g., fluorine, bromine) would elucidate the role of electronegativity and atomic size at this position.

Electronic Modulation: Introducing other electron-withdrawing (e.g., trifluoromethyl, nitro) or electron-donating (e.g., methyl, methoxy) groups in place of the chlorine would assess the impact of electronic effects on the aromatic ring.

Scaffold Hopping: Replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could lead to novel intellectual property and improved properties.

A hypothetical exploration of these modifications is presented in Table 1.

Table 1: Hypothetical Modifications at the Benzamide Core and Their Rationale

| Modification Site | Proposed Change | Rationale for Modification |

|---|---|---|

| Benzene Ring | Substitution Position | Investigate the spatial requirements of the binding pocket. |

| Halogen Substitution | Modulate electronic properties and potential halogen bonding. | |

| Non-halogen Substitution | Explore the effect of varying electronic and steric properties. | |

| Heterocyclic Replacement | Alter solubility, metabolic stability, and potential for new interactions. |

Cyclopentyl Ring Substitutions and Conformation Locking

The cyclopentyl ring provides a three-dimensional scaffold that influences the orientation of the cyano and benzamide groups. Modifications to this ring would aim to explore the optimal conformation for biological activity and to introduce new points of interaction.

Strategies for modification include:

Ring Size Variation: Synthesizing analogues with cyclobutyl, cyclohexyl, or other cycloalkyl rings would assess the impact of ring size on conformational preference and fit within a target's binding site.

Introduction of Substituents: Adding substituents (e.g., methyl, hydroxyl) to the cyclopentyl ring could probe for additional binding pockets and influence the ring's conformation.

Conformational Locking: Introducing unsaturation (e.g., a double bond to form a cyclopentenyl ring) or incorporating the ring into a bicyclic system would restrict conformational flexibility, potentially leading to higher affinity for the target.

Cyanide Group Isosteres and Bioisosteric Replacements

The nitrile group is a key functional group that can participate in various non-covalent interactions and influence the molecule's polarity and metabolic stability. Bioisosteric replacement of the nitrile is a common strategy in medicinal chemistry to fine-tune these properties.

Potential bioisosteric replacements for the nitrile group include:

Tetrazole: This five-membered heterocyclic ring is a well-known bioisostere for a carboxylic acid but can also mimic some of the electronic properties of a nitrile.

Oxadiazole or Triazole: These heterocycles can also act as nitrile surrogates, offering different hydrogen bonding capabilities and metabolic profiles.

Other Small Polar Groups: Groups such as a trifluoromethyl or a small amide could be explored to replicate the polar nature of the nitrile.

The rationale for these replacements is summarized in Table 2.

Table 2: Potential Bioisosteric Replacements for the Cyanide Group

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Cyano (-CN) | Tetrazole | Mimics electronic properties and can act as a proton donor. |

| Oxadiazole/Triazole | Offers different hydrogen bonding patterns and metabolic stability. | |

| Trifluoromethyl (-CF3) | Can act as a lipophilic hydrogen bond acceptor. |

Synthetic Strategies for a Library of this compound Analogues

The synthesis of a diverse library of analogues would be essential for a comprehensive SAR and SPR study. Modern synthetic methodologies, including parallel synthesis and combinatorial chemistry, would be employed to efficiently generate these compounds.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis would be a key strategy to rapidly produce a series of analogues. This would involve the reaction of a common intermediate with a variety of building blocks in a spatially separated manner (e.g., in a multi-well plate).

A typical combinatorial approach might involve:

Scaffold Synthesis: Preparation of a key intermediate, such as 1-aminocyclopentanecarbonitrile.

Amide Coupling: Reaction of the amino-nitrile intermediate with a library of substituted benzoic acids or their corresponding acid chlorides in a parallel fashion.

This approach allows for the efficient exploration of a wide range of substituents on the benzamide portion of the molecule.

Diversification Strategies for Key Molecular Scaffolds

To explore modifications at the cyclopentyl and cyano moieties, diversification of key intermediates would be necessary. For example, a range of 1-aminocycloalkanecarbonitriles with different ring sizes could be synthesized via the Strecker reaction using various cyclic ketones.

For bioisosteric replacements of the nitrile, multi-step synthetic routes would be required to construct the desired heterocyclic systems on the cycloalkyl scaffold before coupling with the benzamide portion. This "late-stage functionalization" approach allows for the introduction of diversity at a later point in the synthetic sequence, maximizing efficiency.

Conformational Analysis and its Impact on the SAR of this compound Derivatives

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For derivatives of this compound, understanding the conformational landscape is essential for deciphering their structure-activity relationships.

Influence of Rotational Barriers on Molecular Flexibility

Another key area of flexibility arises from the bond connecting the benzamide moiety to the cyclopentyl ring and the bonds within the cyclopentyl ring itself. The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms, which can influence the orientation of the cyano and benzamide substituents. The energetic landscape of these rotations and puckering determines the conformational freedom of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to estimate these rotational barriers. nih.govnih.gov For instance, studies on N-benzhydrylformamides have shown that ortho-substituents can significantly hinder the rotation of aryl fragments. nih.gov

The interplay of these rotational barriers defines the molecule's ability to adapt its shape to fit into a biological target's binding site. A molecule with high flexibility may bind to multiple targets, potentially leading to off-target effects, while a more rigid molecule might exhibit higher specificity.

Preferred Conformations and Their Role in Molecular Recognition

Out of the many possible conformations, a molecule will spend most of its time in lower-energy, preferred conformations. These preferred conformations are critical for molecular recognition, as they represent the most likely shapes to interact with a biological receptor. For this compound derivatives, the preferred conformation will be a result of a delicate balance of steric and electronic effects.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are instrumental in identifying these low-energy conformations. nih.gov By understanding the preferred three-dimensional structures, researchers can design analogues that are pre-organized for optimal interaction with a target, a strategy often employed in rational drug design.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. jocpr.com These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. jocpr.com

Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through descriptors. nih.gov These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). nih.gov

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area). nih.gov

Physicochemical descriptors: Representing properties like lipophilicity (logP), polarizability, and electronic properties (e.g., HOMO/LUMO energies). chalcogen.ro

For a series of this compound analogues, a diverse set of descriptors would be calculated using specialized software. mdpi.comijpsr.com The subsequent crucial step is the selection of a subset of these descriptors that are most relevant to the activity or property being modeled. This is essential to avoid overfitting and to build robust and interpretable models. neovarsity.org Techniques like genetic algorithms or stepwise multiple linear regression can be employed for this purpose. archivepp.com

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Category | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment |

| Physicochemical | LogP, Molar Refractivity |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Model Development and Validation Methodologies

Once the relevant descriptors are selected, a mathematical model is developed to correlate them with the observed activity. Several statistical and machine learning methods can be used for model development, including:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity. ijpsr.com

Partial Least Squares (PLS): Suitable for datasets where the number of descriptors is large or when descriptors are correlated. archivepp.com

k-Nearest Neighbors (k-NN): A non-linear method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space. nih.gov

Support Vector Machines (SVM) and Artificial Neural Networks (ANN): More complex machine learning algorithms capable of capturing non-linear relationships. neovarsity.org

Rigorous validation is paramount to ensure that the developed QSAR/QSPR model is robust and has predictive power. nih.gov Validation is typically performed through:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the model's stability and predictive ability on the training set itself. mdpi.comneovarsity.org

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used during model development. uniroma1.it A high correlation between predicted and experimental values for the external set indicates a reliable model. mdpi.com

Table 2: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model obtained from cross-validation. | > 0.5 |

| r²_pred (Predictive r² for external set) | Measures the predictive power of the model on an external test set. | > 0.6 |

This table provides general guidelines for acceptable statistical values in QSAR modeling.

Predictive Applications for Novel this compound Analogues

A well-validated QSAR model can be a powerful tool for the virtual screening of large chemical libraries to identify new, potentially active this compound analogues. nih.gov By calculating the descriptors for virtual compounds, their activity can be predicted without the need for synthesis and experimental testing, thus accelerating the discovery process. jocpr.com

Furthermore, the interpretation of the QSAR model can provide valuable insights into the key structural features that govern the activity of these compounds. researchgate.net For example, the model might reveal that a specific substitution pattern on the benzene ring or a particular stereochemistry of the cyclopentyl group is crucial for high activity. This information can guide medicinal chemists in the rational design of more potent and selective analogues. For instance, 3D-QSAR models can generate contour maps that visualize favorable and unfavorable regions for different properties (e.g., steric, electrostatic) around the molecular scaffold, offering a visual guide for structural modifications. researchgate.net

Investigation of Biological Activity and Mechanism of Action of 3 Chloro N 1 Cyanocyclopentyl Benzamide

Mechanistic Pathways of Molecular Interaction for 3-chloro-N-(1-cyanocyclopentyl)benzamide

Once high-confidence targets are identified, the next step involves detailed biochemical and biophysical studies to characterize the precise nature of the molecular interaction.

Assuming the primary target, CDK2, is validated, its enzymatic activity would be investigated in the presence of this compound. CDK2 is a kinase, an enzyme that transfers phosphate (B84403) groups to substrate proteins. Standard kinase assays using a purified, active CDK2/Cyclin E complex and a specific substrate peptide would be performed.

By measuring the rate of the enzymatic reaction at varying substrate concentrations, both in the absence and presence of the compound, the mechanism of inhibition can be determined. ijrar.org Key kinetic parameters, the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), would be calculated. khanacademy.org

Competitive Inhibition: An increase in Kₘ with no change in Vₘₐₓ would suggest the compound competes with the substrate for binding to the enzyme's active site. khanacademy.org

Non-competitive Inhibition: A decrease in Vₘₐₓ with no change in Kₘ would indicate the compound binds to a site other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency without affecting substrate binding. solubilityofthings.com

Uncompetitive Inhibition: A decrease in both Vₘₐₓ and Kₘ would imply the compound binds only to the enzyme-substrate complex. solubilityofthings.com

These possibilities can be visualized using a Lineweaver-Burk plot.

Hypothetical Data Table: Kinetic Parameters for CDK2 Inhibition

| Inhibitor Concentration | Vₘₐₓ (µM/min) | Kₘ (µM) | Inhibition Type |

|---|---|---|---|

| 0 nM (Control) | 100 | 10 | - |

| 50 nM | 50 | 10 | Non-competitive |

If this compound were to target a receptor instead of an enzyme, different techniques would be used to quantify the binding interaction. Biophysical methods like Surface Plasmon Resonance (SPR) are ideal for studying the real-time kinetics of a ligand binding to its receptor. frontiersin.org

In a hypothetical SPR experiment, a purified receptor protein would be immobilized on a sensor chip. A solution containing this compound would be flowed over the chip, and the binding would be detected as a change in the refractive index at the surface. This allows for the direct measurement of the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). acs.orgnih.gov

From these kinetic constants, the equilibrium dissociation constant (K₋) can be calculated (K₋ = kₒff / kₒₙ). vanderbilt.edu The K₋ value is a measure of the compound's binding affinity, with lower values indicating a stronger interaction. The residence time (RT = 1/kₒff) of the compound on its target, a parameter that often correlates well with in vivo efficacy, can also be determined. nih.gov

Hypothetical Data Table: Receptor Binding Constants Determined by SPR

| Parameter | Value | Unit | Description |

|---|---|---|---|

| kₒₙ (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| kₒff (Dissociation Rate) | 3.0 x 10⁻³ | s⁻¹ | Rate of complex decay |

| K₋ (Equilibrium Constant) | 20 | nM | Binding Affinity |

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

No information is publicly available regarding the allosteric modulatory effects of this compound or any conformational changes it may induce upon binding to a biological target.

Signal Transduction Pathway Perturbation Analysis

There are no public records or research articles detailing the analysis of signal transduction pathway perturbations caused by this compound.

Cellular Assays for Mechanistic Elucidation of this compound Activity

Specific cellular assays used to investigate the mechanism of action of this compound have not been described in the available literature.

High-Content Imaging for Cellular Phenotype Analysis

No data from high-content imaging studies for the analysis of cellular phenotypes induced by this compound are publicly accessible.

Reporter Gene Assays for Pathway Activation/Inhibition

Information on the use of reporter gene assays to assess the impact of this compound on specific signaling pathways is not available.

Intracellular Target Engagement Studies

There are no published studies on the intracellular target engagement of this compound.

Biophysical Characterization of this compound Interactions

No biophysical data characterizing the interactions of this compound with any biological molecules are available in the public domain.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the entropy change (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insights into the forces driving the binding. However, no published ITC data for the binding of this compound to any biological target could be located.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful optical technique for studying the kinetics of molecular interactions in real-time. It measures the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be derived. This kinetic information is crucial for understanding the stability and lifetime of a ligand-protein complex. A comprehensive search did not yield any SPR studies involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance spectroscopy provides high-resolution structural and dynamic information about ligand-protein interactions at the atomic level. Techniques like chemical shift perturbation mapping, saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) experiments can identify the binding site on the protein and map the ligand's binding epitope. Regrettably, there are no publicly accessible NMR studies detailing the interaction of this compound with a protein target.

While research on various other benzamide (B126) derivatives exists, the specific data required to fulfill the requested article on this compound is absent from the public scientific domain. The creation of data tables and a detailed analysis of its mechanism of action would, therefore, be speculative. Further empirical research is necessary to characterize the biophysical and biological properties of this particular compound.

Future Research Directions and Unexplored Avenues for 3 Chloro N 1 Cyanocyclopentyl Benzamide

Exploration of Unconventional Synthetic Routes and Catalytic Systems for 3-chloro-N-(1-cyanocyclopentyl)benzamide

Traditional synthetic methods for producing benzamide (B126) derivatives often rely on stoichiometric activating agents and harsh reaction conditions. nih.gov The future of synthesizing this compound could be significantly enhanced by exploring modern catalytic systems that offer greater efficiency, sustainability, and novel reactivity.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. molport.comnih.gov This strategy could provide a more sustainable platform for the synthesis of this compound. nih.gov For instance, a photoredox-catalyzed approach could facilitate the crucial C-N amide bond formation by coupling a suitable 3-chlorobenzoyl precursor with 1-aminocyclopentanecarbonitrile, potentially avoiding the need for pre-activated carboxylic acid derivatives. nih.gov Such reactions often proceed at ambient temperature, minimizing energy consumption and the formation of side products. nih.gov

Electrosynthesis represents another green and powerful alternative for amide synthesis. bohrium.combohrium.comrsc.org By using electricity as a traceless reagent, electrosynthesis can circumvent the need for chemical oxidants or reductants, thus reducing waste and improving the atom economy of the process. rsc.org An electrochemical approach could be envisioned for the synthesis of this compound, for example, through the anodic oxidation of a suitable alcohol and ammonia-derived precursors in a flow cell. chinesechemsoc.org This method offers a high degree of control over reaction conditions and can be readily scaled. chinesechemsoc.org

| Synthetic Strategy | Potential Precursors | Hypothetical Catalyst/Mediator | Anticipated Advantages |

|---|---|---|---|

| Photoredox Catalysis | 3-chlorobenzoyl bromide and 1-aminocyclopentanecarbonitrile | Iridium or Ruthenium-based photocatalyst | Mild reaction conditions, high functional group tolerance, reduced waste. acs.org |

| Electrosynthesis | 3-chlorobenzyl alcohol and 1-aminocyclopentanecarbonitrile | Nickel or carbon-based electrodes | Avoids stoichiometric reagents, high atom economy, potential for automation. rsc.orgchinesechemsoc.org |

For the potential development of this compound as an active pharmaceutical ingredient (API), scalable and safe synthesis is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard. asynt.com Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for exothermic or fast reactions. scielo.br

A multi-step continuous flow synthesis of this compound could be designed, telescoping several reaction steps without the need for isolating intermediates. nih.govmdpi.com This approach would not only increase efficiency and reduce manual operations but also allow for the integration of in-line purification and real-time analytical monitoring, ensuring high purity of the final product. scielo.br The scalability of flow chemistry makes it an attractive option for producing larger quantities of the compound for further studies. asynt.combeilstein-journals.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Easier to scale up by running the system for longer or using parallel reactors. asynt.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Improved safety due to small reaction volumes and better temperature control. nih.gov |

| Efficiency | Can be time-consuming with intermediate isolation and purification steps. | Higher throughput and potential for telescoping reactions, reducing overall synthesis time. mdpi.com |

| Reproducibility | Can be variable due to challenges in controlling mixing and temperature. | High reproducibility due to precise control over reaction parameters. beilstein-journals.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. rsc.org While this compound itself is achiral, biocatalytic methods could be instrumental in the synthesis of chiral precursors or analogs. For instance, if a chiral center were to be introduced on the cyclopentyl ring, enzymes such as lipases or amine dehydrogenases could be employed for the kinetic resolution of racemic intermediates or the asymmetric synthesis of a chiral amine precursor, respectively. rsc.orghims-biocat.eu

Furthermore, nitrile hydratases are enzymes that can convert nitriles to amides. researchgate.netnih.gov A future research avenue could explore the use of an engineered nitrile hydratase for the selective hydration of a precursor nitrile, potentially offering a green and efficient route to the amide bond in this compound. researchgate.net

| Enzyme Class | Potential Application | Hypothetical Substrate | Expected Outcome |

|---|---|---|---|

| Lipase (B570770) | Kinetic resolution of a chiral precursor. | Racemic chiral derivative of 1-aminocyclopentanecarbonitrile. | Enantiopure amine precursor. rsc.org |

| Amine Dehydrogenase | Asymmetric amination of a ketone precursor. | A prochiral cyclopentanone (B42830) derivative. | Chiral amine precursor with high enantiomeric excess. hims-biocat.eu |

| Nitrile Hydratase | Direct formation of the amide bond. | A nitrile-containing precursor to the final compound. | Efficient and selective amide formation under mild aqueous conditions. nih.gov |

Advanced Computational Approaches for Deeper Mechanistic Understanding of this compound

A thorough understanding of the molecular behavior of this compound and its interactions with biological systems is crucial for its development. Advanced computational methods can provide invaluable insights that are often difficult to obtain through experimental means alone. numberanalytics.comresearchgate.net

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with proteins at an atomic level. nih.govresearchgate.net Standard MD simulations can be used to investigate the conformational flexibility of this compound and its binding mode to a potential protein target. numberanalytics.com

To overcome the limitations of conventional MD in sampling large conformational changes or rare events like ligand binding and unbinding, enhanced sampling techniques can be employed. nih.gov Methods such as umbrella sampling or metadynamics could be used to calculate the binding free energy of the compound to its target, providing a quantitative measure of its affinity. numberanalytics.com These simulations can offer a detailed picture of the key interactions that stabilize the protein-ligand complex, guiding the design of more potent analogs. nottingham.ac.uk

| Computational Technique | Research Question | Potential Insights Gained |

|---|---|---|

| Standard Molecular Dynamics | How does the compound behave in a biological environment? What is its preferred conformation? | Information on conformational flexibility, solvent interactions, and stability of the binding pose. researchgate.net |

| Umbrella Sampling/Metadynamics | What is the binding affinity of the compound to its target? What is the pathway for binding and unbinding? | Calculation of binding free energy (affinity) and elucidation of the binding/unbinding mechanism. numberanalytics.com |

| Free Energy Perturbation (FEP) | How do small chemical modifications to the compound affect its binding affinity? | Predictive ranking of the potency of new analogs to guide lead optimization. nottingham.ac.uk |

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. scrivenerpublishing.comoreilly.comnih.gov For this compound, AI/ML models could be applied at various stages of the research pipeline.

Predictive models could be developed to forecast the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the development process. Machine learning algorithms can also be used to screen large virtual libraries of compounds to identify novel analogs with potentially improved activity or properties. nih.gov

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| ADMET Prediction | Using ML models trained on large datasets to predict the pharmacokinetic and toxicity profiles of the compound. | Early identification of potential development issues, reducing late-stage failures. scrivenerpublishing.com |

| Virtual Screening | Employing ML-based scoring functions to rapidly screen virtual libraries for compounds likely to bind to the target. | Efficient identification of new hit compounds for synthesis and testing. nih.gov |

| Generative Models | Utilizing deep learning to generate novel molecular structures with desired properties. | Discovery of novel and patentable chemical matter with optimized activity and properties. news-medical.net |

| Retrosynthesis Prediction | AI tools that suggest potential synthetic routes for novel designed compounds. | Accelerating the synthesis of newly designed analogs by providing viable chemical pathways. biopharmatrend.com |

Multi-Scale Modeling of Biological Systems

The interaction of small molecules like this compound with biological systems is an inherently complex, multi-scale problem. nih.gov Future research could profoundly benefit from multi-scale modeling, bridging the gap from molecular-level interactions to cellular and tissue-level outcomes. nih.gov Such models integrate various computational techniques to simulate biological phenomena across different spatial and temporal domains. nih.govresearchgate.net

By combining quantum mechanics (QM) for the accurate description of the ligand's electronic structure with molecular mechanics (MM) for the larger biological target, QM/MM simulations can provide deep insights into binding modes and reaction mechanisms. This can be followed by coarse-grained (CG) simulations and agent-based modeling (ABM) to understand how these molecular events translate into cellular behavior and tissue-level responses. nih.gov For instance, a multi-scale model could predict how the inhibition of a specific enzyme by this compound at the atomic level might alter signaling pathways and ultimately affect the proliferation of a cell population. diva-portal.org

These integrated computational approaches allow for the simulation of emergent properties of biological systems that are not apparent from single-scale studies alone. nih.govnih.gov This can help to generate hypotheses about the compound's mechanism of action and potential off-target effects before extensive experimental validation.

| Modeling Scale | Technique | Focus of Investigation for this compound | Potential Outcome |

|---|---|---|---|

| Quantum (Ångströms) | QM/MM | Electron distribution, bond breaking/forming during enzymatic reactions. | Accurate binding energy calculation and reaction mechanism elucidation. |

| Molecular (Nanometers) | Molecular Dynamics (MD) | Binding affinity, conformational changes of the target protein. | Identification of key interacting residues and prediction of binding kinetics. |

| Mesoscale (Micrometers) | Coarse-Graining (CG) | Interaction with cellular membranes, large protein complexes. | Understanding of cellular uptake and distribution. |

| Cellular (Micrometers) | Agent-Based Modeling (ABM) | Effect on cell populations, signaling pathway dynamics. | Prediction of cellular phenotype changes and dose-response relationships. |

Identification of Novel Biological Targets and Therapeutic Applications for this compound Analogues

Phenotypic screening, a cornerstone of "classical pharmacology," offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived target. wikipedia.org This strategy has historically been successful in discovering first-in-class drugs. nih.gov Analogues of this compound could be evaluated in a wide range of phenotypic assays to uncover novel therapeutic applications.

High-content screening platforms can be employed using diverse biological models, from cancer cell lines to model organisms like zebrafish (Danio rerio) or fruit flies (Drosophila melanogaster). wikipedia.org These screens can monitor a multitude of parameters, including cell proliferation, apoptosis, differentiation, or migration, providing a rich dataset to identify unexpected activities. lifechemicals.comenamine.net For example, a screen might reveal that an analogue of this compound prevents neurodegeneration in a cellular model of Alzheimer's disease, an activity that would likely be missed by target-based approaches focused on a different disease area. mdpi.com

| Biological Model | Screening Assay | Potential Therapeutic Area | Exemplary Phenotypic Readout |

|---|---|---|---|

| Human Cancer Cell Lines (e.g., HCT116, MCF-7) | Cell Viability/Apoptosis Assay | Oncology | Induction of caspase-3/7 activity. |

| Primary Neurons | Neurite Outgrowth Assay | Neurodegenerative Diseases | Increased length and branching of neurites. |

| Zebrafish (Danio rerio) Larvae | Tail Fin Regeneration Assay | Wound Healing/Regenerative Medicine | Accelerated tissue regeneration. |

| Plasmodium falciparum Culture | Parasite Growth Inhibition Assay | Infectious Diseases (Malaria) | Reduced parasitemia. nih.gov |

Once a bioactive analogue of this compound is identified through phenotypic screening, the next critical step is to determine its molecular target(s), a process known as target deconvolution. wikipedia.org Chemoproteomics has emerged as a powerful suite of technologies for this purpose, enabling the identification of protein-small molecule interactions directly in a complex biological system. nih.govresearchgate.net

This can be achieved through several methods. In one approach, an analogue of the compound is modified to include a reactive group and a reporter tag (a chemical probe). This probe can then be used in affinity-based protein profiling to capture and identify its binding partners using mass spectrometry. nih.govresearchgate.net Alternatively, probe-free methods can detect changes in protein stability or conformation upon ligand binding. nih.gov These unbiased, proteome-wide approaches are invaluable for elucidating the mechanism of action, identifying potential off-targets, and discovering entirely new drug targets. researchgate.netchimia.ch

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy for drug development. nih.govfrontiersin.org Computational methods can be employed to predict new applications for analogues of this compound. One such strategy involves the use of molecular fingerprints, which are digital representations of a molecule's structure and properties.

By comparing the molecular fingerprint of a benzamide analogue to large databases of known drugs and bioactive compounds, it is possible to identify molecules with similar fingerprints. researchgate.net If a known drug with a similar fingerprint has a particular therapeutic use, it raises the hypothesis that the benzamide analogue might share that activity. This "historeceptomic fingerprint" approach can be further refined by integrating data on gene expression in various tissues to predict tissue-specific drug actions and potential side effects. nih.gov

Development of Prodrugs and Targeted Delivery Systems for this compound (Conceptual Design, Not Dosage)

Even if this compound or its analogues exhibit potent biological activity, their clinical utility can be hampered by poor physicochemical properties, such as low solubility or limited membrane permeability. nih.gov The prodrug approach is a well-established strategy to overcome these limitations. orientjchem.orgmdpi.comresearchgate.net A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

For a compound like this compound, which contains an amide linkage, several conceptual prodrug strategies could be explored. For instance, to improve water solubility, a hydrophilic promoiety like a phosphate (B84403) or a glucuronide could be attached, often via a linker that is cleaved by enzymes such as phosphatases or glucuronidases. nih.gov For example, the benzamide compound CI-994 was formulated into glucuronide prodrugs to enhance its solubility. nih.gov Conversely, to enhance lipophilicity and improve passage across biological membranes, a lipophilic group could be appended. The design of these bioreversible derivatives must ensure that the promoiety is cleaved efficiently at the desired site of action to release the active parent drug. orientjchem.orgsemanticscholar.org

Strategies for Enhanced Cellular Uptake and Specificity

Future research endeavors concerning this compound could logically focus on optimizing its delivery to target cells while minimizing off-target effects. The inherent physicochemical properties of a compound play a crucial role in its ability to traverse cellular membranes and accumulate at its site of action. Strategies to enhance cellular uptake and improve specificity are paramount in the development of potentially therapeutic agents. These approaches can be broadly categorized into passive and active targeting mechanisms.

Prospective research could explore the development of prodrugs, which are inactive or less active derivatives that are converted to the active form of this compound in vivo. nih.gov This approach can be designed to improve physicochemical properties for better absorption or to achieve targeted release in specific tissues or cellular compartments. nih.gov

Another promising avenue is the use of nanoparticle-based drug delivery systems. Encapsulating this compound within carriers such as liposomes or polymeric nanoparticles could offer several advantages. These include protection of the compound from degradation, improved solubility, and the potential for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, active targeting strategies could be investigated to direct the compound to specific cell populations. This can be achieved by conjugating this compound to targeting ligands such as antibodies, peptides, or aptamers that recognize and bind to cell surface receptors overexpressed on the target cells. Antibody-drug conjugates (ADCs) represent a sophisticated example of this approach, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. nih.govnih.govnjbio.com

The table below outlines potential strategies that could be explored in future studies to enhance the cellular uptake and specificity of this compound.

| Strategy | Mechanism of Action | Potential Advantages |

| Prodrug Development | Chemical modification to an inactive form, which is metabolically activated at the target site. nih.gov | Improved bioavailability, reduced systemic toxicity, potential for targeted activation. |